DEHP (Standard)

Beschreibung

Eigenschaften

IUPAC Name |

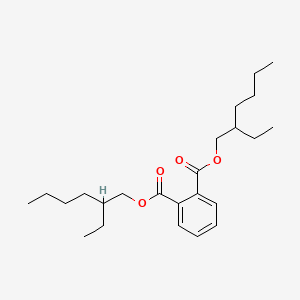

bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4, Array | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020607 | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup) | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid | |

CAS No. |

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2 | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82208-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C -DEHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-ethylhexyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42K0PH13C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, bis(2-ethylhexyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/144 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Navigating the Regulatory and Toxicological Landscape of DEHP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that has come under intense scrutiny due to its potential adverse health effects. For professionals in research, science, and drug development, a thorough understanding of the standards, toxicological profile, and mechanisms of action of DEHP is crucial for ensuring product safety, regulatory compliance, and the development of safer alternatives. This technical guide provides an in-depth overview of DEHP standards, summarizes key toxicological data, outlines detailed experimental protocols for its assessment, and visualizes the critical signaling pathways it perturbs.

Regulatory Standards for DEHP

A complex web of regulations governs the use of DEHP in various products across different jurisdictions. These standards are primarily based on toxicological data indicating its potential for reproductive and developmental toxicity, as well as its classification as a potential endocrine disruptor. Key regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the U.S. Food and Drug Administration (FDA), the European Chemicals Agency (ECHA), and the state of California have established specific limits for DEHP in consumer goods, food contact materials, and medical devices.

Table 1: Summary of Key Regulatory Limits and Guidelines for DEHP

| Regulatory Body/Jurisdiction | Product Category | Quantitative Limit/Guideline | Citation |

| U.S. EPA | Drinking Water | Maximum Contaminant Level (MCL): 0.006 mg/L | |

| Reference Dose (RfD) | 0.02 mg/kg/day | [1] | |

| U.S. FDA | Medical Devices | Recommends avoiding DEHP in certain devices for sensitive populations | [2][3] |

| Bottled Water | 0.006 mg/L | [1] | |

| U.S. CPSC (CPSIA) | Children's Toys and Child Care Articles | ≤ 0.1% by weight | [4][5] |

| European Union (REACH) | Most Consumer Articles | ≤ 0.1% by weight (individually or in combination with DBP, BBP, and DIBP) | [6][7] |

| Toys and Childcare Articles that can be placed in the mouth | ≤ 0.1% by weight (for DEHP, DBP, BBP, DINP, DIDP, DNOP) | [6] | |

| Food Contact Materials | Specific Migration Limit (SML): 1.5 mg/kg of food | [8] | |

| California Proposition 65 | Consumer Products | Requires a "clear and reasonable warning" for exposures | [9][10] |

| No Significant Risk Level (NSRL) - Cancer | Not established | ||

| Maximum Allowable Dose Level (MADL) - Reproductive Toxicity (Oral) | 410 µ g/day (for adults) | [11][12] | |

| OSHA | Occupational Exposure (Air) | Permissible Exposure Limit (PEL) - 8-hour TWA: 5 mg/m³ | [1] |

| NIOSH | Occupational Exposure (Air) | Recommended Exposure Limit (REL) - 10-hour TWA: 5 mg/m³ | [1] |

Toxicological Data: A Quantitative Overview

The regulatory standards for DEHP are underpinned by a substantial body of toxicological research, primarily from studies in laboratory animals. These studies have identified the reproductive system, particularly the developing male reproductive tract, as a primary target of DEHP toxicity. Key toxicological endpoints include testicular atrophy, decreased sperm production, and malformations of the reproductive organs. The concepts of No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are central to the risk assessment of DEHP.

Table 2: Summary of Quantitative Toxicological Data for DEHP from Animal Studies

| Study Type | Species | Exposure Route | Endpoint | NOAEL | LOAEL | Citation |

| Two-Generation Reproductive Toxicity | Rat | Oral (dietary) | Reproductive Tract Malformations (F1 & F2) | 4.8 mg/kg/day (100 ppm) | - | [13][14][15] |

| Developmental Toxicity | Rat | Oral (gavage) | Fetal Malformations | - | 113 mg/kg/day | [16] |

| Developmental Toxicity | Rat | Inhalation | Developmental Effects | 0.3 mg/L (maternal toxicity observed) | - | [17] |

| Chronic Toxicity | Rat | Oral (dietary) | Testicular Atrophy | - | 146.6 g/kg (in diet) | [16] |

| Sub-chronic Toxicity | Rat | Oral (dietary) | Testicular Effects | 28.9 g/kg (in diet) | - | [16] |

Detailed Experimental Protocols

For researchers investigating the effects of DEHP or developing alternative plasticizers, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key experiments cited in the toxicological assessment of DEHP.

Two-Generation Reproductive Toxicity Study (Modified OECD 416)

This study design is crucial for assessing the effects of a substance on reproductive function across generations.

Objective: To evaluate the effects of DEHP on male and female reproductive performance, including gonadal function, estrous cycles, mating behavior, conception, gestation, parturition, lactation, and weaning, and on the growth and development of the offspring.[18][19]

Methodology:

-

Animal Model: Sprague-Dawley rats are commonly used.[13][14]

-

Group Allocation: Assign a sufficient number of male and female rats (P generation) to at least three dose groups and a control group to achieve approximately 20 pregnant females per group at term.[20]

-

Dosing: Administer DEHP, typically mixed in the diet, to the P generation for a pre-mating period of at least 70 days. Continue dosing through mating, gestation, and lactation.

-

Mating: After the pre-mating period, cohabitate one male and one female from the same dose group for mating.

-

F1 Generation: Select F1 offspring from each litter for the second generation. Administer the same DEHP-dosed diet to the F1 generation from weaning through maturity, mating, gestation, and lactation.

-

Endpoints for P and F1 Generations:

-

Reproductive Performance: Record mating and fertility indices, gestation length, and parturition observations.

-

Gonadal Function: For males, assess sperm count, motility, and morphology, and weigh testes and epididymides. For females, monitor estrous cyclicity.

-

Systemic Toxicity: Monitor clinical signs, body weight, and food consumption. Conduct gross necropsy and histopathology of reproductive organs.

-

-

Endpoints for F1 and F2 Pups:

-

Viability and Growth: Record litter size, pup survival, sex ratio, and body weights at various postnatal days.

-

Developmental Landmarks: Note the age of attainment of developmental markers such as anogenital distance in males and vaginal opening in females.

-

Gross and Histopathological Examination: Conduct detailed examination of the reproductive organs of selected weanlings for any malformations.[13][14]

-

Prenatal Developmental Toxicity Study (Modified OECD 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

Objective: To determine the effects of in utero DEHP exposure on embryonic and fetal development, including teratogenicity.[21][22]

Methodology:

-

Animal Model: Pregnant rats (e.g., Wistar or Sprague-Dawley) are typically used.

-

Dosing Period: Administer DEHP by gavage daily to pregnant dams, typically from gestation day 6 through 15.[17]

-

Dose Selection: Use at least three dose levels plus a control. The highest dose should induce some maternal toxicity but not mortality.

-

Maternal Observations: Monitor clinical signs, body weight, and food consumption throughout the gestation period.

-

Fetal Examination: On gestation day 20 (one day prior to expected birth), euthanize the dams and perform a caesarean section.

-

Examine the uterine contents for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

-

Individually weigh and sex all fetuses.

-

Examine all fetuses for external malformations.

-

Perform visceral and skeletal examinations on a subset of fetuses to detect internal and skeletal abnormalities.

-

Analysis of DEHP in PVC Medical Devices by GC-MS

This protocol outlines a common method for quantifying the amount of DEHP in a polymer matrix.

Objective: To determine the concentration of DEHP in polyvinyl chloride (PVC) medical devices.

Methodology:

-

Sample Preparation:

-

Cut a small, representative portion of the PVC medical device (e.g., tubing) into small pieces.

-

Accurately weigh a specific amount of the PVC sample.

-

-

Extraction:

-

Dissolve the PVC sample in a suitable solvent such as tetrahydrofuran (B95107) (THF).[23]

-

Precipitate the PVC polymer by adding a non-solvent like ethanol (B145695) or methanol.[23]

-

Centrifuge the mixture and collect the supernatant containing the extracted DEHP.

-

-

GC-MS Analysis:

-

Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[9]

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is suitable for separating DEHP.[9]

-

Injection: Inject a small volume of the supernatant into the GC.

-

Temperature Program: Use a temperature gradient to ensure good separation of DEHP from other extractables.

-

Mass Spectrometry: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of DEHP (e.g., m/z 149, 167, 279).[9]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of DEHP of known concentrations.

-

Quantify the amount of DEHP in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways and Experimental Workflows

DEHP exerts its toxic effects through the modulation of several key signaling pathways, primarily by acting as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs). This interaction triggers a cascade of events that can lead to disruptions in lipid metabolism, steroidogenesis, and cell proliferation and apoptosis.

DEHP-Mediated Activation of PPAR Signaling

DEHP itself is not the primary active molecule. It is metabolized in the body to its monoester, mono(2-ethylhexyl) phthalate (MEHP), which is a more potent ligand for PPARs.[24]

Caption: DEHP metabolism and subsequent activation of PPAR signaling pathway.

DEHP-Induced Disruption of Steroidogenesis

DEHP and its metabolites can interfere with the production of steroid hormones, such as testosterone (B1683101) and estradiol, by altering the expression of key steroidogenic enzymes. This disruption is a major contributor to its reproductive toxicity.

Caption: DEHP's interference with key signaling pathways leading to disrupted steroid hormone production.[1][3][25]

Experimental Workflow for In Vitro Endocrine Activity Assessment

In vitro assays are valuable tools for screening the endocrine-disrupting potential of chemicals like DEHP and its alternatives.

Caption: A generalized workflow for assessing the in vitro endocrine activity of a test compound.[5][11][26]

Conclusion

The regulation of DEHP is a dynamic field, with ongoing research continually refining our understanding of its toxicological profile and mechanisms of action. For researchers, scientists, and drug development professionals, staying abreast of these developments is paramount. This guide provides a foundational understanding of the current DEHP standards, the quantitative data that inform them, the experimental approaches used for their determination, and the molecular pathways through which DEHP exerts its effects. By leveraging this knowledge, the scientific community can work towards mitigating the risks associated with DEHP exposure and developing safer, more sustainable alternatives.

References

- 1. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. packtox.fr [packtox.fr]

- 6. researchgate.net [researchgate.net]

- 7. Testicular toxicity of di-(2-ethylhexyl)phthalate in young Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-dose perinatal exposure to di(2-ethylhexyl) phthalate induces anti-androgenic effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. Developmental toxicity in rats after inhalation exposure of di-2-ethylhexylphthalate (DEHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. oecd.org [oecd.org]

- 23. researchgate.net [researchgate.net]

- 24. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Di-(2-ethylhexyl) phthalate (DEHP) inhibits steroidogenesis and induces mitochondria-ROS mediated apoptosis in rat ovarian granulosa cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

Unveiling the Analytical Profile of DEHP: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the analytical standard properties of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical characteristics of DEHP, established analytical methodologies for its quantification, and insights into its toxicological pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed to support laboratory applications.

Core Properties of DEHP Analytical Standard

Di(2-ethylhexyl) phthalate is a colorless to pale yellow, oily liquid with a slight odor.[1] It is a diester of phthalic acid and 2-ethylhexanol, making it soluble in most organic solvents but practically insoluble in water.[2][3] DEHP is a common additive to plastics, particularly polyvinyl chloride (PVC), to impart flexibility.[3][4] Its presence in a wide array of consumer and medical products has led to extensive research into its analytical properties and potential health effects.[2][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of the DEHP analytical standard is provided in the table below, compiled from various sources. These parameters are fundamental for the development and validation of analytical methods.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₃₈O₄ | [1][5][6] |

| Molecular Weight | 390.56 g/mol | [1][6][7] |

| CAS Number | 117-81-7 | [1][5][6] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Odor | Nearly odorless | [1] |

| Melting Point | -58°F (-50°C) | [7] |

| Boiling Point | 723°F (384°C) at 760 mmHg | [6][7] |

| Density | 0.985 g/mL at 20°C | [6] |

| Vapor Pressure | 1.32 mmHg at 392°F (200°C) | [7] |

| Water Solubility | < 0.1 mg/mL at 72°F (22°C) | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.2 - 5.11 | [8] |

Spectroscopic and Chromatographic Profile

The structural elucidation and quantification of DEHP heavily rely on spectroscopic and chromatographic techniques. The following tables summarize key data points for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and common chromatographic methods.

Mass Spectrometry (MS) Data

| Technique | Key Fragments (m/z) | Source(s) |

| GC-MS | 149 (base peak), 167, 279 | [9][10] |

| LC-MS/MS | Monitoring ion transitions: m/z 391.4 → 149.0 | [11] |

Infrared (IR) Spectroscopy Data

| Peak (cm⁻¹) | Assignment | Source(s) |

| 2958, 2929, 2860 | C-H stretching | [12] |

| 1729 | C=O stretching (ester) | [12] |

| 1266, 1070 | C-O stretching | [12] |

| 741 | Aromatic C-H bending | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |

| ¹H NMR | 7.72-7.69 | m | Aromatic protons | [12] |

| 7.53-7.50 | m | Aromatic protons | [12] | |

| 4.24-4.21 | m | -OCH₂- | [12] | |

| 1.45-1.32 | m | -CH₂- and -CH- | [12] | |

| 0.92 | t | -CH₃ | [12] | |

| ¹³C NMR | 167.3 | C=O (ester) | [12] | |

| 132.1 | Aromatic C (quaternary) | [12] | ||

| 130.5 | Aromatic CH | [12] | ||

| 68.1 | -OCH₂- | |||

| 38.8, 30.4, 28.9, 23.7, 23.0, 14.1, 11.0 | Alkyl carbons | [12] |

Experimental Protocols for DEHP Analysis

Accurate quantification of DEHP in various matrices is crucial for quality control and risk assessment. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method for DEHP in Medical Devices

This protocol provides a general framework for the determination of DEHP in PVC-based medical devices.

1. Sample Preparation (Solvent Extraction)

-

Cut a representative portion of the medical device into small pieces (e.g., < 4 mm²).

-

Accurately weigh a portion of the sample (e.g., 200 mg) into a glass vial.

-

Add a suitable solvent such as tetrahydrofuran (B95107) (THF) to dissolve the polymer. Vortex until completely dissolved.

-

Precipitate the PVC polymer by adding an anti-solvent like n-hexane or methanol.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.

-

The filtrate is then ready for HPLC analysis.

2. HPLC-UV/DAD Conditions

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, an isocratic elution with acetonitrile/water (95:5, v/v) can be effective.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV or Diode Array Detector (DAD) set at a wavelength of 225 nm or 272 nm.[4][12]

-

Quantification: Create a calibration curve using certified DEHP standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for DEHP in Plastics

This protocol outlines a typical procedure for the quantification of DEHP in plastic materials.

1. Sample Preparation (Solvent Extraction)

-

Prepare the plastic sample by cutting it into small pieces.

-

Perform a solvent extraction using a suitable solvent like dichloromethane (B109758) or a mixture of THF and hexane.[13][14] Sonication can be used to enhance extraction efficiency.

-

For complete dissolution, THF can be used, followed by precipitation of the polymer with hexane.[13]

-

Filter the extract through a 0.45 µm PTFE filter.

-

An internal standard (e.g., benzyl (B1604629) benzoate) can be added to the final extract before injection to improve accuracy.[9]

2. GC-MS Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 40°C, ramp to 290°C at 20°C/min, then to 310°C at 20°C/min and hold for 9 minutes.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS System: A mass spectrometer operating in electron ionization (EI) mode.

-

Ion Source Temperature: 230°C.[13]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity, monitoring for characteristic DEHP ions such as m/z 149, 167, and 279.[9][10]

-

Quantification: Generate a calibration curve by analyzing standard solutions of DEHP at various concentrations.

Signaling Pathways and Toxicological Mechanisms

DEHP is a known endocrine disruptor, and its toxicological effects are mediated through various signaling pathways. Understanding these mechanisms is critical for drug development professionals and toxicologists.

Endocrine Disruption and Reproductive Toxicity

DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can interact with several nuclear receptors, leading to endocrine disruption. These interactions can interfere with the normal synthesis and action of hormones, impacting reproductive health.

Caption: DEHP-induced cellular stress pathways leading to apoptosis.

Thyroid Toxicity

DEHP and its metabolites can interfere with thyroid hormone homeostasis by affecting various signaling pathways, including the JAK/STAT and PI3K/Akt pathways. This can lead to altered expression of genes involved in thyroid hormone synthesis and transport.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Early-life exposure to di (2-ethyl-hexyl) phthalate: Role in children with endocrine disorders [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [HPLC method to determine DEHP released into blood from a disposable extracorporeal circulation tube] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. scielo.br [scielo.br]

The Ubiquitous Plasticizer: A Technical Guide to the DEHP Standard and its Core Analytics

Mei-Ling Chen, PhD, and Kenji Tanaka, PhD

Shanghai, China - In the landscape of industrial chemicals, few compounds are as pervasive and scrutinized as Di(2-ethylhexyl) phthalate (B1215562) (DEHP). This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the DEHP standard, its analytical determination, and the molecular pathways it influences.

Core Identity and Physicochemical Properties of DEHP

Di(2-ethylhexyl) phthalate, a branched-chain diester of phthalic acid, is primarily utilized as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1][2][3][4] Its widespread use in consumer products, medical devices, and food packaging has led to its ubiquitous presence in the environment.[3]

The Chemical Abstracts Service (CAS) has assigned the number 117-81-7 to DEHP. This unique numerical identifier is crucial for the unambiguous identification of the substance in research, regulatory submissions, and chemical inventories.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 117-81-7 | |

| EINECS Number | 204-211-0 | |

| IUPAC Name | Bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |

| Synonyms | Diethylhexyl phthalate, Dioctyl phthalate (DOP) | |

| Molecular Formula | C24H38O4 | |

| Molecular Weight | 390.56 g/mol | |

| Appearance | Colorless, viscous liquid | |

| Boiling Point | 384-386 °C | |

| Melting Point | -50 °C | |

| Water Solubility | Very low (approx. 0.003 mg/L at 20-25°C) | |

| Log Kow (Octanol-Water Partition Coefficient) | ~7.5 |

Analytical Methodologies for DEHP Quantification

Accurate and sensitive quantification of DEHP is paramount for toxicological studies, regulatory compliance, and risk assessment. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Experimental Protocol: Extraction of DEHP from PVC and Analysis by GC-MS

This protocol details the ultrasonic-assisted extraction of DEHP from a PVC matrix followed by quantification using GC-MS.

2.1.1. Materials and Reagents

-

DEHP certified reference standard

-

Internal standard (e.g., deuterated DEHP or a different phthalate not present in the sample)

-

Solvents: Dichloromethane, Toluene (B28343) (HPLC or GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Sample: PVC material, cut into small pieces (approx. 2-3 mm)

2.1.2. Sample Preparation and Extraction

-

Accurately weigh approximately 2 grams of the PVC sample into a glass bottle.

-

Add 100 mL of a 1:9 (v/v) mixture of toluene and dichloromethane.

-

Spike the solution with a known amount of the internal standard.

-

Place the sealed bottle in an ultrasonic bath and sonicate at 60°C until the plastic sample is fully dissolved.

-

Allow the solution to cool to room temperature.

-

If a precipitate forms, centrifuge the sample and collect the supernatant.

-

Pass the extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5MS (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Mode: Splitless

-

Injector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp at 20°C/min to 300°C

-

Hold at 300°C for 20 minutes

-

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Characteristic Ions for DEHP: m/z 149, 167, 279

Experimental Protocol: Extraction of DEHP from Biological Fluids and Analysis by LC-MS/MS

This protocol outlines the liquid-liquid extraction of DEHP from serum or plasma, followed by quantification using LC-MS/MS.

2.2.1. Materials and Reagents

-

DEHP certified reference standard

-

Internal standard (e.g., ¹³C-labeled DEHP)

-

Solvents: Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade)

-

Formic acid

-

Sample: Serum or plasma

2.2.2. Sample Preparation and Extraction

-

To 1 mL of serum/plasma in a glass tube, add a known amount of the internal standard.

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean glass tube.

-

Acidify the supernatant with formic acid to a pH of approximately 3.

-

Add 5 mL of hexane (B92381) and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the upper hexane layer to a new tube.

-

Repeat the hexane extraction (steps 6-8) and combine the extracts.

-

Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 89:11 v/v methanol:5 mM ammonium acetate).

2.2.3. LC-MS/MS Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent

-

Column Temperature: 40°C

-

Mobile Phase: 5 mM ammonium acetate in water (A) and methanol (B)

-

Gradient: Isocratic elution with 89% B

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for DEHP: m/z 391.4 → 149.0

Signaling Pathways and Toxicological Mechanisms of DEHP

DEHP is a well-documented endocrine-disrupting chemical (EDC) that can interfere with normal hormonal signaling, leading to a range of adverse health effects, particularly on the reproductive, metabolic, and developmental systems. Its toxicity is often mediated through its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP).

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DEHP and MEHP are known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and energy homeostasis. Activation of PPARs, particularly PPARα in the liver, can lead to peroxisome proliferation and altered expression of genes involved in fatty acid oxidation. This mechanism is linked to the hepatotoxicity and potential carcinogenicity of DEHP in rodents. In the ovary, MEHP-mediated activation of PPARs can suppress the expression of aromatase, an enzyme crucial for estrogen synthesis, leading to reproductive dysfunction.

Estrogen and Androgen Receptor Signaling

DEHP and its metabolites can exhibit weak estrogenic and anti-androgenic activities. They can bind to the estrogen receptor (ER), although with lower affinity than estradiol, potentially disrupting estrogen-mediated processes. More significantly, DEHP and its metabolites can act as antagonists to the androgen receptor (AR), interfering with the action of testosterone. This anti-androgenic activity is a key mechanism underlying the reproductive toxicity of DEHP in males, leading to testicular dysgenesis syndrome.

Thyroid Hormone Disruption and Oxidative Stress

DEHP has been shown to interfere with the synthesis, transport, and metabolism of thyroid hormones, which are critical for development and metabolism. Additionally, the metabolism of DEHP can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This cellular stress can damage lipids, proteins, and DNA, contributing to the overall toxicity of DEHP.

Conclusion

The standardized identification of DEHP through its CAS number, 117-81-7, is fundamental for consistent and accurate scientific communication. The analytical protocols outlined in this guide provide robust frameworks for the reliable quantification of DEHP in various matrices, which is essential for both research and regulatory purposes. Understanding the molecular mechanisms through which DEHP exerts its toxic effects, particularly its interference with PPAR, estrogen, androgen, and thyroid signaling pathways, is critical for assessing its risk to human health and for the development of safer alternatives. This technical guide provides a foundational resource for professionals engaged in the study and management of this ubiquitous environmental contaminant.

References

An In-depth Technical Guide to the Core Properties of Di(2-ethylhexyl) Phthalate (DEHP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental physicochemical properties of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. The information herein is curated to support research and development activities by presenting key data in a clear and accessible format.

Physicochemical and Molecular Data of DEHP

DEHP, with the chemical formula C24H38O4, is a colorless and odorless liquid.[1][2] It is characterized by its low water solubility and high lipophilicity, properties that are critical to its function as a plasticizer in various polymer matrices. The standard molecular weight and other key physical constants are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Weight | 390.56 g/mol | [3][4] |

| 390.6 g/mol | [5] | |

| Molecular Formula | C24H38O4 | |

| CAS Number | 117-81-7 | |

| Density | 0.9861 g/cm³ | |

| Melting Point | -50 °C | |

| Boiling Point | 386 °C | |

| Water Solubility | Low (e.g., 0.003 mg/L) | |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 |

Experimental Workflow for Molecular Weight Determination

The determination of DEHP's molecular weight is fundamental to its characterization and is typically achieved through standard analytical techniques such as mass spectrometry. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for determining the molecular weight of DEHP using mass spectrometry.

Methodology:

-

Sample Preparation: A certified reference standard of DEHP is accurately weighed and dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a known concentration.

-

Mass Spectrometry Analysis: The prepared sample is introduced into a mass spectrometer. Common ionization techniques for DEHP include Electrospray Ionization (ESI) or Electron Ionization (EI). The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The output is a mass spectrum that plots ion intensity versus m/z. The molecular weight is determined by identifying the molecular ion peak ([M+H]+ in ESI, for example) and accounting for the mass of the adduct ion. The high-resolution mass measurement allows for the confirmation of the elemental composition.